1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Overview
Description
“1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine” is a chemical compound with the molecular weight of 124.15 . It is also known as "1H,4H,5H,6H-pyrrolo [3,4-c]pyrazol-3-amine" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H8N4/c6-5-3-1-7-2-4(3)8-9-5/h7H,1-2H2,(H3,6,8,9)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . and should be stored in a refrigerated environment .
Scientific Research Applications
Organocatalytic Synthesis
An efficient one-pot asymmetric synthesis of tetrahydropyrano[2,3-c]pyrazoles, which are biologically active heterocycles, has been developed. This synthesis is achieved via a secondary amine-catalyzed asymmetric Michael/Wittig/oxa-Michael reaction sequence, leading to good to very good yields and excellent enantioselectivities after a single purification step (Enders et al., 2012).
Divergent Synthesis of Aminotetrahydropyridines
A novel method has been demonstrated for the regioselective amination of 1,2-dihydropyridine complexes, leading to the synthesis of novel molecules of potential medicinal interest. This method involves dihapto-coordinate 1,2-dihydropyridine complexes undergoing protonation followed by amination with various amines (Wilde et al., 2020).
Regioselective Synthesis of Pyrazoles
A regioselective approach to synthesizing 2,4,5,7-tetrahydropyrrolo[3,4-c]pyrazoles and related compounds via annulation of the saturated heterocyclic amine ring to a suitably functionalized trisubstituted pyrazole has been described. This method allows for the preparation of target bicyclic compounds in a stepwise manner, demonstrating the versatility of these structures (Ivonin et al., 2015).
Copper-Catalyzed Synthesis of Pyrroles
A copper-catalyzed cascade aza-Michael addition, cyclization, and aromatization reaction has been developed for the synthesis of various tetrasubstituted pyrroles/pyrazoles from nitro-substituted 1,3-enynes with aromatic amines/hydrazines. This protocol is notable for its efficiency and the high yields of tetrasubstituted pyrazoles it produces (Bharathiraja et al., 2015).
Synthesis and Characterization of Pyrazole Derivatives
The synthesis and structural characterization of various pyrazole derivatives have been carried out, with the investigation into their antitumor, antifungal, and antibacterial properties. This research underscores the potential pharmaceutical applications of pyrazole-based compounds (Titi et al., 2020).
Safety and Hazards
This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-5-3-1-7-2-4(3)8-9-5/h7H,1-2H2,(H3,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRUYJRLTMIRKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588453 | |
Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953732-68-8 | |
Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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